molecular formula C7H9N3O B1386742 (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime CAS No. 933624-28-3

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

Cat. No.: B1386742
CAS No.: 933624-28-3
M. Wt: 151.17 g/mol
InChI Key: HWGIAWUEOPPQSC-UITAMQMPSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime exhibits distinctive structural features that arise from the integration of a pyridine ring system with an aldoxime functional group. The compound possesses the International Union of Pure and Applied Chemistry name "(1E)-(6-amino-2-pyridinyl)ethanal oxime," which explicitly defines the stereochemical configuration around the oxime double bond. The presence of the E-configuration indicates that the hydroxyl group and the pyridine ring are positioned on opposite sides of the carbon-nitrogen double bond, representing the thermodynamically favored geometric isomer for this particular system.

The structural framework comprises a six-membered pyridine ring bearing an amino substituent at the 6-position and an ethanal oxime chain attached to the 2-position. This arrangement creates a bifunctional molecule that combines the electron-deficient nature of the pyridine nucleus with the nucleophilic character of both the amino group and the oxime functionality. The International Chemical Identifier key VYCCEDFDWWHQQM-UHFFFAOYSA-N provides a unique digital fingerprint for this specific stereochemical arrangement. The molecular geometry demonstrates significant implications for intermolecular interactions, as the amino group can serve as both a hydrogen bond donor and acceptor, while the oxime group contributes additional hydrogen bonding capabilities.

Research on related pyridine oxime systems has demonstrated that the aldoxime group typically adopts a planar configuration relative to the aromatic ring, although steric and electronic factors can induce deviation from perfect planarity. The specific positioning of functional groups in this compound suggests potential for intramolecular hydrogen bonding between the amino group and the oxime functionality, which could stabilize particular conformational arrangements and influence the overall molecular geometry.

Properties

CAS No.

933624-28-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(NZ)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5-

InChI Key

HWGIAWUEOPPQSC-UITAMQMPSA-N

SMILES

C1=CC(=NC(=C1)N)CC=NO

Isomeric SMILES

C1=CC(=NC(=C1)N)C/C=N\O

Canonical SMILES

C1=CC(=NC(=C1)N)CC=NO

Origin of Product

United States

Preparation Methods

General Oxime Preparation Methods

Oximes are typically prepared by reacting aldehydes or ketones with hydroxylamine in an aqueous solution. This process involves several key steps:

  • Reaction Setup : The aldehyde or ketone is mixed with an aqueous hydroxylamine solution. The reaction is often performed at moderate temperatures to facilitate the formation of the oxime.

  • Separation and Purification : After the reaction, the oxime is separated from the aqueous phase. For water-insoluble oximes, this can be done by decantation. However, for water-soluble oximes like acetaldehyde oxime, additional steps such as distillation or solvent extraction may be necessary.

Data and Research Findings

While specific data on the preparation of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime is limited, general trends in oxime synthesis can provide insights:

Compound Synthesis Method Purification Method Yield
Acetaldehyde Oxime Oximation with hydroxylamine Distillation Variable
General Oximes Oximation with hydroxylamine Decantation or solvent extraction Variable

Given the lack of specific information on This compound , further research is needed to develop optimized preparation methods.

Chemical Reactions Analysis

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not extensively detailed in the available literature, but it is known that the compound exerts its effects through its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural and Electronic Differences

a. Substituent Effects
  • (1E)-(6-Aminopyridin-2-yl)acetaldehyde oxime: The aminopyridine group introduces electron-donating properties and enhances coordination capabilities with transition metals. This group also increases solubility in polar solvents compared to non-functionalized oximes.
  • (1E,2E)-(4-Bromophenyl)(hydroxyimino)acetaldehyde oxime: The bromophenyl substituent is electron-withdrawing, increasing lipophilicity and stabilizing metal complexes (e.g., Co(II), Cu(II), Ni(II)) via π-interactions. Metal/ligand ratios in its complexes are typically 1:2 .
  • Acetaldehyde oxime (syn/anti mixture) : Lacks aromatic or heterocyclic substituents, making it less stable and reactive under high-temperature conditions. Its density is 0.98 g/mL, and melting point ranges from 44–46°C .
b. Isomerism

Oximes exhibit E/Z isomerism due to the C=N bond configuration. For example, (E)-acetaldehyde oxime and (Z)-acetaldehyde oxime form via hydroxyl radical reactions, with distinct reactivities in downstream applications . The (1E) configuration in the target compound ensures stereochemical consistency in coordination and synthesis.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
This compound C₇H₈N₄O 164.16 Not reported 95% purity, aminopyridine substituent
(1E,2E)-(4-Bromophenyl)acetaldehyde oxime C₈H₇BrN₂O 245.06 Not reported Bromophenyl group, 1:2 metal complexes
Acetaldehyde oxime C₂H₅NO 59.07 44–46 Syn/anti mixture, density 0.98 g/mL
Methyl ethyl ketone oxime (MEKO) C₄H₉NO 87.12 -15 Oxygen scavenger, used in boilers
a. Coordination Chemistry
  • The aminopyridinyl group in this compound likely enhances metal-binding efficiency compared to bromophenyl or non-aromatic oximes. For example, (1E,2E)-(4-bromophenyl)acetaldehyde oxime forms stable 1:2 complexes with Co(II), Cu(II), and Ni(II), suggesting that electronic and steric effects of substituents critically influence coordination behavior .

Biological Activity

(1E)-(6-Aminopyridin-2-yl)acetaldehyde oxime, with the molecular formula C₇H₉N₃O and CAS number 933624-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group and an oxime functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that oxime derivatives, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds with oxime functionalities have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Oximes have been identified as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that oximes can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It has been reported that oxime compounds can inhibit multiple kinases, including PI3K and CDKs, which are crucial in cell proliferation and survival pathways .
  • Acetylcholinesterase Reactivation : Like other oximes, this compound may act as a reactivator for acetylcholinesterase, which is significant in the context of nerve agent exposure and certain neurodegenerative diseases .
  • Radical Scavenging : Some studies highlight the antioxidant properties of oximes, suggesting they can scavenge free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

A study investigated the anticancer effects of various oxime derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
HCT116 (Colorectal)0.1
A549 (Lung)0.5
HL60 (Leukemia)0.25

This data underscores the compound's potential as a lead structure for developing new anticancer therapies.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its viability as an alternative antimicrobial agent.

Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of oximes has shown that this compound can significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Q & A

Q. What are the common synthetic routes for (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime?

The compound can be synthesized via condensation of 6-aminopyridine-2-carbaldehyde with hydroxylamine under controlled pH (e.g., buffered aqueous conditions). Mechanochemical synthesis, as demonstrated for structurally similar oximes (e.g., tris(pyrazolyl)acetaldehyde oxime copper complexes), offers a solvent-free alternative with higher yields (86% vs. 36% in solution-phase methods) . Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and inert atmospheres to prevent oxidation of the aminopyridine moiety.

Q. How is this compound characterized experimentally?

Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm oxime geometry (E/Z isomerism) and pyridine substitution patterns. IR identifies N–O (945–960 cm⁻¹) and C=N (1640–1660 cm⁻¹) stretches .
  • Elemental Analysis : Used to verify purity (>98%) and stoichiometry, critical for reproducibility in coordination chemistry studies .
  • Mass Spectrometry : ESI-MS or TOF-MS confirms molecular ion peaks (e.g., m/z 379.0454 for copper complexes) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store at 0–6°C in airtight containers away from oxidizers (e.g., nitrates, chlorates) and strong acids to prevent violent reactions .
  • Exposure Control : Use fume hoods and personal protective equipment (PPE) to avoid skin absorption, which exacerbates toxicity risks. Contaminated surfaces require immediate decontamination with ethanol or alkaline solutions .
  • Waste Disposal : Incinerate in a certified facility to prevent environmental release of reactive byproducts .

Advanced Research Questions

Q. How does the oxime moiety influence metal coordination in transition metal complexes?

The oxime (–N–O–) group acts as a bifunctional ligand, enabling chelation via nitrogen and oxygen atoms. For example, copper(II) complexes of tris(pyrazolyl)acetaldehyde oxime exhibit distorted square-planar geometries, with bond lengths of Cu–N (1.95–2.05 Å) and Cu–O (1.89–1.93 Å). These complexes show catalytic activity in oxidation reactions, attributed to redox-active Cu(II)/Cu(I) transitions . The 6-aminopyridyl substituent enhances solubility in polar solvents, facilitating homogeneous catalysis .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

  • Instability : The compound’s aldehyde group is prone to oxidation, requiring derivatization (e.g., with pentafluorobenzyl hydroxylamine, PFBHA) to form stable oxime adducts for GC-ECD or GC-FID analysis .
  • Chromatographic Resolution : Co-elution with similar oximes (e.g., acetaldehyde oxime derivatives) can occur. Using PDMS/DVB solid-phase microextraction (SPME) fibers improves selectivity, with detection limits as low as 154 µg/mL in aqueous systems .

Q. How do contradictory data on reaction yields arise in mechanochemical vs. solution-phase syntheses?

Mechanochemical methods (e.g., ball-milling) often achieve higher yields (79–86%) compared to solution-phase syntheses (36–50%) due to reduced side reactions and enhanced mass transfer . Discrepancies may stem from:

  • Moisture Sensitivity : The aminopyridine group is hygroscopic, requiring anhydrous conditions in solution-phase reactions.
  • Catalyst Loading : Excess palladium(II) acetate (e.g., 5 mol%) in solution-phase syntheses can lead to byproduct formation, lowering yields .

Methodological Recommendations

  • Synthetic Optimization : Screen solvent systems (e.g., toluene/ethanol mixtures) and catalyst ratios (e.g., Pd(OAc)₂/PPh₃) to balance yield and purity .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., Gaussian DFT for IR/NMR simulations) to resolve ambiguities in structural assignments .
  • Risk Mitigation : Conduct stability studies under varying pH (4–9) and temperature (25–70°C) to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime
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